4-(4-Chlorophenyl)-3-nitropyridine

Medicinal Chemistry Physicochemical Profiling Lead Optimisation

4-(4-Chlorophenyl)-3-nitropyridine is a heteroaromatic compound belonging to the 3-nitropyridine class, featuring a 4-chlorophenyl substituent at the pyridine C4 position and a nitro group at C3 (molecular formula C₁₁H₇ClN₂O₂, MW 234.64 g·mol⁻¹). It is a pale‑yellow solid with a minimum commercial purity specification of 95% (HPLC area‑%).

Molecular Formula C11H7ClN2O2
Molecular Weight 234.64 g/mol
Cat. No. B15326418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-3-nitropyridine
Molecular FormulaC11H7ClN2O2
Molecular Weight234.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=NC=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C11H7ClN2O2/c12-9-3-1-8(2-4-9)10-5-6-13-7-11(10)14(15)16/h1-7H
InChIKeyPFHJQUNPYGQGMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)-3-nitropyridine (CAS 349483-96-1): A Regiospecific 3-Nitropyridine Building Block for Cross-Coupling and Heterocycle Synthesis


4-(4-Chlorophenyl)-3-nitropyridine is a heteroaromatic compound belonging to the 3-nitropyridine class, featuring a 4-chlorophenyl substituent at the pyridine C4 position and a nitro group at C3 (molecular formula C₁₁H₇ClN₂O₂, MW 234.64 g·mol⁻¹). It is a pale‑yellow solid with a minimum commercial purity specification of 95% (HPLC area‑%) . The compound is primarily employed as a synthetic intermediate for constructing more complex molecular architectures via transition‑metal‑catalysed cross‑coupling reactions and vicarious nucleophilic substitution (VNS) chemistry, rather than as a biologically optimised lead compound [1][2].

Why Generic Substitution of 4-(4-Chlorophenyl)-3-nitropyridine with Regioisomeric or De‑Nitro Analogues Compromises Synthetic Utility


In‑class 3‑nitropyridine derivatives cannot be interchanged generically because the exact position of both the 4‑chlorophenyl and nitro substituents on the pyridine ring creates a unique electronic and steric environment that governs reactivity in subsequent transformations. Simple replacement with a 2‑(4‑chlorophenyl)‑3‑nitropyridine regioisomer (CAS 886361‑74‑6) or the non‑nitrated 4‑(4‑chlorophenyl)pyridine alters the regiochemical outcome of vicarious nucleophilic substitution (VNS) reactions [1] and changes the oxidative addition propensity in palladium‑catalysed cross‑couplings [2]. The quantitative evidence presented below demonstrates that the target substitution pattern offers distinct advantages in reaction yield, regioselectivity, and physicochemical properties that are material to procurement decisions.

4-(4-Chlorophenyl)-3-nitropyridine: Comparative Quantitative Evidence for Procurement and Experimental Design


Regioisomeric Differentiation: Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Comparison

The 4‑(4‑chlorophenyl)‑3‑nitropyridine regioisomer is predicted to exhibit a distinct lipophilicity and electronic profile compared to its 2‑ and 3‑substituted analogues. The 2‑(4‑chlorophenyl)‑3‑nitropyridine regioisomer (CAS 886361‑74‑6) has a computed XLogP3 of 3.0 and TPSA of 58.7 Ų [1], while the 3‑(4‑chlorophenyl)‑2‑nitropyridine regioisomer (PubChem CID 54111586) has XLogP3 = 3.3 and TPSA = 58.7 Ų [2]. Although no PubChem entry exists for the target 4‑substituted compound—itself a distinguishing feature—the 4‑aryl‑3‑nitropyridine scaffold positions the nitro group para to the ring nitrogen, altering the electron‑withdrawing effect and hydrogen‑bond acceptor capacity relative to the ortho‑nitro regioisomers [3].

Medicinal Chemistry Physicochemical Profiling Lead Optimisation

Commercial Availability and Purity Benchmarking: Discontinued vs. Active Supply Chains

Procurement feasibility differs sharply among the chlorophenyl‑nitropyridine isomers. The target compound, 4‑(4‑chlorophenyl)‑3‑nitropyridine, is listed as ‘Discontinued’ at CymitQuimica (formerly Biosynth) with a minimum purity of 95% (HPLC) . In contrast, the 2‑(4‑chlorophenyl)‑3‑nitropyridine regioisomer is actively stocked by AKSci at ≥95% purity and by CymitQuimica at 99% (HPLC area‑%), with documented pricing tiers . The 4‑(3‑chlorophenyl)‑3‑nitropyridine isomer (CAS 2137824‑58‑7) is listed on ChemSrc but not indexed by Sigma‑Aldrich .

Chemical Procurement Supply Chain Risk Synthetic Chemistry

Vicarious Nucleophilic Substitution (VNS) Regioselectivity: 4‑Substituted‑3‑nitropyridines vs. Unsubstituted 3‑Nitropyridine

In the benchmark VNS reaction with chloroform and methyl chloroacetate, 3‑nitropyridines bearing a substituent at the 4‑position undergo alkylation exclusively at the position para to the nitro group (C6 of the pyridine ring) with high yields, whereas unsubstituted 3‑nitropyridine gives mixtures of 2‑ and 4‑substitution products [1]. Specifically, 3‑nitropyridine yields 4‑dichloromethyl‑3‑nitropyridine (77% isolated yield) under VNS conditions, but 4‑substituted‑3‑nitropyridines direct nucleophilic attack to the 6‑position with regioselectivities exceeding 10:1 in favour of the para‑nitro product [1][2]. The 4‑(4‑chlorophenyl) group, being a moderately electron‑withdrawing aryl substituent, further deactivates the pyridine ring at the 2‑position, enhancing the regioselectivity compared to 4‑alkyl‑3‑nitropyridine analogues [3].

Synthetic Methodology C–H Functionalisation Regioselective Alkylation

Cross‑Coupling Reactivity: 4‑Chloro‑3‑nitropyridine as a Benchmark Precursor for the Target Compound

The target compound is commonly synthesised via Suzuki–Miyaura cross‑coupling of 4‑chloro‑3‑nitropyridine with 4‑chlorophenylboronic acid. In the context of related 3‑nitropyridine systems, Suzuki couplings of 4‑chloro‑3‑nitropyridine with arylboronic acids proceed with moderate to good yields (50–78%) under Pd(PPh₃)₄ catalysis, whereas the 2‑chloro‑3‑nitropyridine isomer gives excellent yields (>85%) but with competing nitro‑group reduction side products [1][2]. A specific patent example reports the synthesis of a biaryl product from 4‑chloro‑3‑nitropyridine in 75% isolated yield [3]. Negishi couplings of 3‑pyridyl halides with organozinc reagents have been used to prepare CRF receptor ligands, confirming the compatibility of the 3‑nitropyridine core with palladium catalysis [4].

Palladium Catalysis Suzuki–Miyaura Coupling Negishi Coupling

4-(4-Chlorophenyl)-3-nitropyridine: Recommended Application Scenarios Based on Quantitative Evidence


Regioselective Late‑Stage Functionalisation via Vicarious Nucleophilic Substitution (VNS)

When a synthetic route requires predictable, high‑yielding C6 alkylation of the 3‑nitropyridine core, the 4‑(4‑chlorophenyl)‑3‑nitropyridine scaffold provides superior regiocontrol (>10:1 para‑to‑nitro selectivity) compared to unsubstituted 3‑nitropyridine (∼3:1) . This scenario is particularly relevant for medicinal chemistry programmes synthesising 2,4,5‑trisubstituted pyridine libraries where the 4‑chlorophenyl group is retained in the final target. The VNS methodology documented by Bakke et al. (2005) uses standard laboratory reagents (KOt‑Bu, DMF, chloroform) and tolerates the electron‑withdrawing 4‑chlorophenyl substituent without dehalogenation side reactions .

Synthesis of Biaryl‑Bridged Heterocycles via Suzuki–Miyaura Cross‑Coupling

The 4‑(4‑chlorophenyl)‑3‑nitropyridine compound serves as a competent electrophilic partner in Suzuki–Miyaura couplings for constructing extended biaryl systems. Based on the precedent with 4‑chloro‑3‑nitropyridine, coupling with arylboronic acids proceeds with 50–75% isolated yield and minimal nitro‑group reduction . This application is most appropriate when the 4‑(4‑chlorophenyl) moiety is pre‑installed and further elaboration at the pyridine C2 or C6 position is desired, avoiding the need for a de novo nitration step after coupling that could compromise the chlorophenyl ring .

Nitro‑Group Reduction to 3‑Aminopyridine Intermediates for Kinase Inhibitor Programmes

Catalytic hydrogenation of the 3‑nitro group in 4‑(4‑chlorophenyl)‑3‑nitropyridine yields the corresponding 3‑aminopyridine derivative, a privileged scaffold in kinase inhibitor design. Chemoselective reduction of chloro‑nitropyridines has been demonstrated with sulfided platinum catalysts, preserving the aryl chloride functionality . The 3‑aminopyridine product can then be elaborated via amide coupling, reductive amination, or Buchwald–Hartwig amination to generate focused libraries for hit‑to‑lead optimisation. The 4‑(4‑chlorophenyl) substituent provides a lipophilic anchor that fills hydrophobic pockets in kinase ATP‑binding sites, as observed in co‑crystal structures of related 4‑arylpyridine inhibitors .

Quote Request

Request a Quote for 4-(4-Chlorophenyl)-3-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.